2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-2-8-16(9-3-13)21-18(24)12-23-19(25)11-10-17(22-23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGWIQGBPSQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl ring, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred structure-activity relationships.
Structural Analogues from Quinazolinone Hybrids ()
Compounds 8–12 (Table 1) share a dihydropyridinone core but differ in substituents and appended moieties. Key comparisons include:
- Substituent Effects: Compound 9 (C₃₀H₂₂ClN₅O₃S) contains a 4-chlorophenyl group, analogous to the target compound, but incorporates a cyano group and a thio-linked quinazolinone ring. This structural complexity may enhance binding to kinase targets (e.g., EGFR/BRAFV600E) but reduce solubility compared to the simpler acetamide group in the target compound . The bromophenyl (Compound 10) and fluorophenyl (Compound 11) variants exhibit increased molecular weight and altered electronic properties, which could modulate target selectivity .
- Thermal Stability: All quinazolinone hybrids (Compounds 8–12) exhibit melting points >300°C, suggesting high thermal stability, a trait likely shared with the target compound due to its rigid pyridazinone core .
Table 1: Comparison with Quinazolinone Hybrids
| Compound | Molecular Formula | Molecular Weight | Substituents | Melting Point |
|---|---|---|---|---|
| Target | C₁₉H₁₆ClN₃O₂* | 365.80 | 4-Cl-C₆H₄, N-(4-Me-C₆H₄) | Not Reported |
| 9 | C₃₀H₂₂ClN₅O₃S | 568.05 | 4-Cl-C₆H₄, thioquinazolinone | >300°C |
| 11 | C₃₀H₂₂FN₅O₃S | 551.60 | 4-F-C₆H₄, thioquinazolinone | >300°C |
*Calculated based on and structural analysis.
Thienopyridine Derivatives ()
Compound 6a (C₃₀H₂₃Cl₂N₃O₂S) shares the 4-chlorophenyl and N-(4-methylphenyl)acetamide groups with the target compound but incorporates a tetrahydro-1,6-naphthyridine core and a sulfanyl bridge. These differences likely result in:
- Reduced Planarity: The naphthyridine core may decrease π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the planar pyridazinone ring of the target compound.
- Enhanced Steric Bulk : The sulfanyl group and naphthyridine ring could hinder target engagement but improve metabolic stability .
Pyridazinone Acetic Acid Derivatives (–8)
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () shares the pyridazinone core and 4-chlorophenyl group with the target compound but replaces the N-(4-methylphenyl)acetamide with a carboxylic acid. This substitution:
- Decreases Molecular Weight : 266.25 vs. 365.80, improving aqueous solubility.
- Alters Pharmacokinetics : The carboxylic acid may enhance renal clearance but reduce oral bioavailability due to ionization at physiological pH .
Diphenyl Acetamide Derivatives ()
Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature a diphenylacetamide group and a chlorophenyl-substituted acryloyl moiety. Unlike the target compound, these lack the pyridazinone core, resulting in:
- Reduced Hydrogen-Bonding Capacity: The absence of the pyridazinone’s carbonyl groups may diminish interactions with polar enzyme residues.
- Increased Flexibility: The acryloyl-phenoxy linker could allow for conformational adaptability in binding .
Key Research Findings
- Thermal Stability: Pyridazinone and quinazolinone derivatives consistently exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
- Substituent Impact : Chlorine and fluorine substituents enhance lipophilicity, while methoxy groups introduce electron-donating effects, modulating electronic environments and binding kinetics .
- Synthetic Pathways: The target compound’s N-(4-methylphenyl)acetamide group is synthesized via nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide, a method analogous to that used for thienopyridine derivatives () .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a pyridazinone core substituted with a chlorophenyl group and an acetamide moiety. The molecular formula is , with a molecular weight of 303.77 g/mol. The IUPAC name reflects its complex structure, indicating the presence of key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O |
| Molecular Weight | 303.77 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics. For instance, it demonstrated an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
Anticonvulsant Activity
In the context of anticonvulsant effects, compounds structurally related to the target compound have shown promising results in animal models. For example, derivatives with similar substitutions displayed median effective doses (ED50) significantly lower than those of reference drugs in electroshock seizure tests . This suggests that the compound may influence neurotransmitter systems, potentially modulating excitatory and inhibitory pathways in the central nervous system.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies report that related compounds exhibit varying degrees of AChE inhibition, with potential implications for neuroprotective strategies .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Modulation : The chlorophenyl group may facilitate binding to specific receptors involved in neurotransmission.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes such as AChE, potentially inhibiting their activity and leading to increased levels of acetylcholine in synaptic clefts.
- Antibacterial Mechanisms : The presence of the pyridazinone ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes.
Case Studies
Several case studies have highlighted the compound's pharmacological potential:
- Study on Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .
- Anticonvulsant Testing : In a controlled trial involving animal models, derivatives of this compound showed significant anticonvulsant properties, outperforming some existing medications .
- Neuroprotective Effects : Research exploring the neuroprotective effects indicated that compounds similar to this one could ameliorate cognitive deficits in models of Alzheimer's disease by enhancing cholinergic function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
